molecular formula C17H17N3O2 B12271024 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole

Cat. No.: B12271024
M. Wt: 295.34 g/mol
InChI Key: XAWBQTYACMWVFA-UHFFFAOYSA-N
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Description

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzoxazole core, which is known for its diverse biological activities, and a pyrrolidine ring, which is a versatile scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the cyclization of o-aminophenol with carboxylic acids or their derivatives. The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzoxazole intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The benzoxazole core can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring enhances the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)benzoxazole: Similar structure but lacks the pyrrolidine ring.

    3-Methylpyridin-4-yl derivatives: Compounds with similar pyridine moieties but different core structures.

Uniqueness

2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzoxazole is unique due to its combination of a benzoxazole core, a pyrrolidine ring, and a 3-methylpyridin-4-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C17H17N3O2/c1-12-10-18-8-6-15(12)21-13-7-9-20(11-13)17-19-14-4-2-3-5-16(14)22-17/h2-6,8,10,13H,7,9,11H2,1H3

InChI Key

XAWBQTYACMWVFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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